Tricyclohexyl borate

Description

Contextualization of Borate (B1201080) Esters in Synthetic Transformations

Borate esters are foundational to numerous synthetic transformations in organic chemistry. Their utility stems from the Lewis acidic nature of the boron atom, which possesses an empty p-orbital capable of accepting electron pairs. This characteristic allows borate esters to act as catalysts in various reactions, including aldol (B89426) condensations and Diels-Alder reactions, by coordinating with substrates and activating them for nucleophilic attack or cycloaddition chemicalbull.com. Furthermore, they are pivotal in the synthesis of organic molecules, particularly in the formation of cyclic structures and as intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they are often converted to boronic acids or esters acs.orgwikipedia.orgacs.orgresearchgate.net. Their ability to undergo transesterification and their role as dehydrating agents in esterification processes further underscore their broad applicability chemicalbull.comwikipedia.org.

Historical Development and Evolution of Boron Reagents in Organic Synthesis

The journey of boron in organic synthesis is deeply intertwined with the pioneering work of chemists like Herbert C. Brown, whose contributions to understanding boranes and hydroboration earned him the Nobel Prize in Chemistry in 1979 acs.orgacs.orgdergipark.org.trthieme.dewikipedia.org. The discovery of hydroboration, the addition of a B-H bond across a carbon-carbon double or triple bond, opened a facile route to organoboranes, which are versatile synthetic intermediates acs.orgwikipedia.org. This was followed by the development of the Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, which utilizes organoboron compounds (boronic acids and esters) to form carbon-carbon bonds, a reaction that garnered Akira Suzuki the Nobel Prize in Chemistry in 2010 acs.orgacs.orgdergipark.org.trthieme.de. Over the decades, the field has expanded dramatically, encompassing a vast array of boron reagents, including boronic acids, boronic esters, boronic acids, boronates, boronamides, and borate anions, each offering unique reactivity profiles for diverse synthetic challenges acs.orgresearchgate.netthieme.denih.govrsc.org.

Significance of Tricyclohexyl Borate within the Family of Alkyl Borates

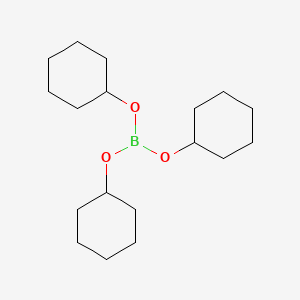

This compound, with the molecular formula C₁₈H₃₃BO₃ and a molecular weight of approximately 308.26 g/mol chemicalbook.comcas.orgchembk.comguidechem.com, stands out among simple alkyl borates due to the substantial steric bulk imparted by its three cyclohexyl groups chemsrc.com. Unlike smaller alkyl borates such as trimethyl borate or triethyl borate, which are often volatile and more reactive, the cyclohexyl substituents in this compound lead to increased steric hindrance around the boron center. This steric bulk can influence its reactivity, potentially reducing its susceptibility to hydrolysis compared to less hindered counterparts and affecting its performance in catalytic or stoichiometric reactions . While smaller borate esters are widely used as precursors for Suzuki couplings or as catalysts in amidation reactions wikipedia.orgnih.govthieme.deresearchgate.net, the specific applications of this compound might be tailored towards scenarios where controlled reactivity or enhanced stability is desired, or where its bulk plays a specific role in directing reactions or modifying material properties chemicalbook.com. For instance, cupric this compound has been studied for its anti-wear and friction-reducing properties as an oil additive, suggesting potential applications beyond traditional organic synthesis chemicalbook.comchemicalbook.com.

Overview of Steric and Electronic Effects in Boron Chemistry with Relevance to this compound

Boron's position in Group 13 of the periodic table dictates its fundamental electronic characteristic: electron deficiency. This makes boron compounds, including borate esters, inherently Lewis acidic numberanalytics.comccspublishing.org.cnnih.gov. The electron-deficient boron atom readily accepts electron pairs, facilitating interactions with Lewis bases and enabling its catalytic role in various organic transformations. In borate esters B(OR)₃, the alkoxy (OR) groups donate electron density to the boron center, moderating its Lewis acidity compared to boron trihalides.

The nature of the 'R' group in borate esters significantly influences their properties. In this compound, the cyclohexyl groups are bulky aliphatic substituents. These groups contribute significantly to the steric environment around the boron atom. High steric hindrance, as seen in this compound, can:

Reduce Reactivity: Steric bulk can hinder the approach of reactants to the Lewis acidic boron center, potentially slowing down reaction rates or requiring more forcing conditions compared to less hindered borate esters nih.gov.

Enhance Stability: The bulky groups can shield the boron center from nucleophilic attack or hydrolysis, leading to greater stability in certain environments .

Influence Selectivity: In catalytic applications, steric bulk can play a crucial role in controlling regioselectivity and stereoselectivity by dictating the preferred orientation of substrate binding.

Modify Physical Properties: The large, non-polar cyclohexyl groups contribute to the compound's solubility profile and can affect its boiling point and melting point chemicalbook.comcas.orgchemsrc.comchemsrc.com.

The electronic effect of the cyclohexyl groups is primarily inductive, being weakly electron-donating, which slightly reduces the Lewis acidity of the boron center compared to electron-withdrawing substituents. However, the dominant effect in this compound is its pronounced steric hindrance, which differentiates it from simpler alkyl borates like trimethyl or triethyl borate.

Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | chemicalbook.comcas.org |

| CAS Registry Number | 2467-16-5 | chemicalbook.comcas.org |

| Molecular Formula | C₁₈H₃₃BO₃ | chemicalbook.comcas.org |

| Molecular Weight | 308.26 g/mol | chemicalbook.comcas.org |

| Melting Point | 52-54 °C (or 56.4 °C) | chemicalbook.comcas.org |

| Boiling Point | 137.5-141.2 °C (at 760 Torr) / 323-326 °C (at 750 Torr) / 365 °C (at 760 mmHg) | chemicalbook.comcas.orgchemsrc.com |

| Density | 0.99 ± 0.1 g/cm³ (predicted) / 0.99 g/cm³ | chemicalbook.comchemsrc.com |

| Flash Point | 172.9 °C / 123.5 °C | chemsrc.comchemsrc.com |

| Refractive Index | 1.477 | chemsrc.comchemsrc.com |

| Steric Hindrance | High (due to three cyclohexyl groups) | |

| Lewis Acidity | Moderate (influenced by steric bulk) |

Note: Discrepancies in boiling point values are noted from different sources. The higher values are generally considered more representative for this molecular weight.

Compound List

this compound

Borate esters

Alkyl borates

Boron

Boric acid

Trimethyl borate

Triethyl borate

Triisopropyl borate

Tributyl borate

Organoboron compounds

Boranes

Borohydrides

Boronic acids

Boronic esters

Boronates

Boronamides

Boryl anions

Borate anions

Trifluoroborates

Bis(pinacolato)diboron

9-BBN (9-borabicyclo[3.3.1]nonane)

Thexylborane

Disiamylborane

Triallylboron

Triarylboranes

Trialkyl boranes

Diborane

Cupric this compound

Properties

IUPAC Name |

tricyclohexyl borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOITXALNJLNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1CCCCC1)(OC2CCCCC2)OC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062442 | |

| Record name | Boric acid (H3BO3), tricyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-16-5 | |

| Record name | Tricyclohexyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (H3BO3), tricyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclohexyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tricyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3), tricyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexyl orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Tricyclohexyl Borate

Metalate Rearrangements and their Catalytic Applications

Exploration of 1,2-Metalate Shifts in Organic Transformations

The study of 1,2-metalate shifts is a cornerstone of organometallic chemistry, often involving the migration of a metal-carbon bond across a molecule. Boron compounds, including borates, can participate in such processes, either as Lewis acidic catalysts promoting these shifts or as components within organometallic species undergoing rearrangement. However, specific documented instances where tricyclohexyl borate (B1201080) has been explicitly investigated as a key reagent or catalyst driving 1,2-metalate shifts in well-defined organic transformations are not prominently reported. General borate esters can act as Lewis acids, which might indirectly influence metalate shifts by coordinating to metal centers or activating substrates, but direct evidence for tricyclohexyl borate in this specific context remains scarce.

Stereochemical Control in Borate-Mediated Rearrangements

Stereochemical control in chemical reactions is paramount for synthesizing enantiomerically pure or diastereomerically enriched compounds. Boron compounds, particularly chiral borates or those used in conjunction with chiral auxiliaries, are known to influence stereochemical outcomes in various rearrangements. For this compound, its achiral nature and the steric bulk of its cyclohexyl groups would likely play a significant role in any potential stereochemical influence. If this compound were to mediate a rearrangement, the spatial arrangement of its cyclohexyl rings could impose steric constraints on transition states, thereby directing the stereochemical pathway. However, specific research detailing such stereochemical control mediated by this compound itself is not widely available.

Intermolecular and Intramolecular Metalate Reactions Involving this compound Derivatives

Metalate reactions, including metalate shifts, can occur either between different molecules (intermolecular) or within the same molecule (intramolecular). Derivatives of this compound, or compounds synthesized using this compound, could potentially be involved in such processes. For instance, if this compound were used in the synthesis of complex organoboron compounds, these derivatives might then undergo intramolecular rearrangements. Similarly, intermolecular metalate transfers could be envisioned in catalytic cycles where this compound acts as a Lewis acid, coordinating to and activating substrates that subsequently undergo metalate migrations. However, direct experimental evidence and detailed mechanistic studies focusing on this compound or its immediate derivatives in these specific types of metalate reactions are not readily found in the literature.

B-H Bond Activation and Hydride Chemistry

The activation of B-H bonds is a critical area in boron chemistry, particularly concerning its interaction with transition metals and its role in catalytic processes. Borates, in general, can be involved in reactions that either generate or utilize B-H bonds.

Interaction of Borate Systems with Transition Metal Centers Leading to B-H Activation

Boron hydrides and borate complexes are well-known to interact with transition metal centers, often leading to the activation of B-H bonds. This activation can proceed through various pathways, including oxidative addition or sigma-bond metathesis. While this compound itself is not a borane (B79455) (it lacks B-H bonds), it can serve as a precursor or ligand in the formation of such complexes. For example, deprotonation of a cyclohexyl group or reaction with a metal hydride could potentially lead to the formation of metal-borate species where B-H bond activation might be relevant. However, specific studies detailing the interaction of this compound with transition metal centers leading to direct B-H activation are not extensively documented.

Pathways in Non-Demanding Borate-Mediated Reactions

Non-demanding reactions are those that proceed under relatively mild conditions, often without the need for highly specialized reagents or extreme temperatures. Borate esters, including trialkyl borates, can function as mild Lewis acids or reagents in various organic transformations. This compound, due to the steric bulk of its cyclohexyl groups, might exhibit unique reactivity patterns compared to less hindered borates. If it acts as a Lewis acid, it could catalyze reactions such as esterifications, acetal (B89532) formations, or certain condensation reactions. Its role in such pathways would typically involve activating carbonyl groups or other electrophilic centers. However, specific detailed mechanistic studies outlining the pathways of non-demanding reactions mediated by this compound are not widely published.

Investigation of Specific Reaction Classes Where this compound Serves as a Mild Reagent

Research findings indicate that this compound is primarily employed in "non-demanding borate-mediated reactions" . The specific reaction classes where it acts as a mild reagent are not exhaustively detailed in the available literature for this particular compound. However, its classification as a mild reagent suggests it participates in transformations where a gentle, controlled introduction of boron or a borate functionality is required, without promoting overly aggressive or side reactions. The bulky cyclohexyl groups attached to the boron center contribute to its steric profile, which can influence its reactivity and selectivity in chemical processes .

Role as a Stabilizing Agent in Reactive Chemical Systems

This compound is notably utilized as a stabilizing agent in various chemical systems . Its enhanced stability, attributed to the steric bulk of its cyclohexyl substituents, makes it suitable for applications where maintaining chemical integrity over time or under specific conditions is crucial . Beyond general stabilization, it has been identified in industrial contexts, such as in resin compositions, where it may contribute to properties like improved bearing corrosion resistance in engine oils epo.org. While the precise mechanisms by which it stabilizes reactive systems are not broadly elucidated in the reviewed literature, its inherent stability and the nature of boron-oxygen bonds suggest a role in moderating or protecting other components within a formulation or reaction mixture.

Properties of this compound (CAS 2467-16-5)

The chemical and physical properties of this compound provide a foundation for understanding its behavior in chemical reactions and systems.

| Property | Value | Unit | Source Index |

| CAS Number | 2467-16-5 | - | chemsrc.comcas.org |

| Molecular Formula | C₁₈H₃₃BO₃ | - | chemsrc.com |

| Molecular Weight | 308.264 | g/mol | chemsrc.com |

| Density | 0.99 | g/cm³ | chemsrc.com |

| Boiling Point | 365 | °C | chemsrc.com |

| Melting Point | 56.4 | °C | cas.org |

| Flash Point | 123.5 | °C | chemsrc.com |

| LogP | 5.01920 | - | chemsrc.com |

| Vapour Pressure | 3.4 x 10⁻⁵ | mmHg (at 25°C) | chemsrc.com |

| Steric Hindrance | High | - | |

| Stability | Enhanced | - | |

| Reactivity (Catalytic) | Reduced | - |

Coordination Chemistry of Tricyclohexyl Borate and Analogous Ligands

Influence of Ligand Structure on Electronic Properties and Reactivity of Metal Complexes

The structure of tricyclohexyl borate (B1201080) significantly influences its properties. The presence of three bulky cyclohexyl groups around the boron center creates substantial steric hindrance . This steric bulk can lead to enhanced stability of the compound itself but also contributes to reduced reactivity, particularly in catalytic applications where steric factors can impede substrate access or transition state formation . While the direct impact on the electronic properties and reactivity of metal complexes where tricyclohexyl borate acts as a ligand is not detailed due to the lack of such complexes in the literature, the inherent steric nature of the ligand is a key factor in its chemical behavior.

Compound List

this compound (CAS: 2467-16-5)

Applications of Tricyclohexyl Borate in Advanced Chemical Synthesis and Materials Science

Role in Catalysis and Catalyst Systems

The chemical structure and properties of tricyclohexyl borate (B1201080) lend themselves to specific roles within catalytic systems, primarily related to stabilization.

Exploration as a Lewis Acid Catalyst in Specialized Organic Reactions

Compared to highly Lewis acidic boron compounds, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) nih.govresearchgate.netrsc.orgmdpi.com, tricyclohexyl borate exhibits reduced reactivity in catalytic applications . Its exploration as a primary Lewis acid catalyst in specialized organic reactions appears limited. Instead, its utility in catalytic contexts is more aligned with its role as a stabilizing agent or in less demanding borate-mediated reactions, rather than acting as a potent Lewis acid to activate substrates.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source Index |

| CAS Number | 2467-16-5 | chemsrc.comcas.orgcymitquimica.com |

| Molecular Formula | C₁₈H₃₃BO₃ | chemsrc.com |

| Molecular Weight | 308.26 g/mol | chemsrc.com |

| Melting Point | 56.4 °C | cas.org |

| Boiling Point | 365 °C at 760 mmHg | chemsrc.com |

| Density | 0.99 g/cm³ | chemsrc.com |

| Key Property | High steric hindrance, Enhanced stability, Reduced reactivity | |

| General Application | Organic Synthesis, Stabilizing Agent, Borate-mediated reactions | cymitquimica.com |

Table 2: Identified Roles and Applications of this compound

| Application Area | Specific Role/Description | Supporting Evidence (Snippet Index) |

| Organic Synthesis | Reagent in non-demanding borate-mediated reactions | |

| Organic Synthesis | Precursor for the preparation of other boron-containing compounds | cymitquimica.com |

| Catalysis and Catalyst Systems | Stabilizing agent in catalytic cycles | |

| Catalysis and Catalyst Systems | Limited exploration as a primary Lewis acid catalyst due to reduced reactivity |

Advanced Spectroscopic and Computational Characterization of Tricyclohexyl Borate Systems

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. For tricyclohexyl borate (B1201080), ssNMR can provide data unattainable from solution-state studies, where rapid molecular tumbling averages out key anisotropic interactions.

Boron-11 (¹¹B) NMR is particularly sensitive to the local environment of the boron nucleus. blogspot.com In tricyclohexyl borate, the boron atom is three-coordinate, bonded to three oxygen atoms in a trigonal planar geometry. This coordination environment gives rise to a characteristic chemical shift in the ¹¹B NMR spectrum.

The ¹¹B nucleus has a nuclear spin of I = 3/2, making it a quadrupolar nucleus. huji.ac.il In the solid state, the interaction of this nuclear quadrupole moment with the local electric field gradient (EFG) at the boron nucleus leads to significant line broadening. northwestern.edu High-field NMR spectrometers are often employed to minimize these second-order quadrupolar effects and improve spectral resolution. mdpi.com Solid-state ¹¹B NMR studies on related boronic acids and esters demonstrate that the NMR parameters are highly sensitive to subtle changes in the local geometry and electronic structure. rsc.orguottawa.ca

For three-coordinate borate esters, the isotropic chemical shift (δ_iso_) typically falls within a well-defined range. Analysis of the ¹¹B NMR lineshape provides the principal components of the chemical shift and EFG tensors, which are crucial for understanding the symmetry and electronic distribution around the boron atom.

| Parameter | Typical Value Range | Information Gained |

|---|---|---|

| Isotropic Chemical Shift (δiso) | +15 to +30 ppm | Confirms the three-coordinate nature of the boron center. stanford.edursc.org |

| Quadrupolar Coupling Constant (CQ) | 2.0 – 3.5 MHz | Measures the strength of the quadrupolar interaction, reflecting the symmetry of the EFG. |

| Asymmetry Parameter (ηQ) | 0.0 – 1.0 | Describes the deviation of the EFG from axial symmetry. |

Proton (¹H) and Carbon-13 (¹³C) ssNMR provide detailed information about the organic framework of the molecule. In the solid state, the dynamics of the cyclohexyl rings are significantly more restricted than in solution. ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) is a standard technique used to obtain high-resolution spectra of carbon nuclei in solids.

The ¹³C ssNMR spectrum would be expected to show distinct resonances for the different carbon atoms of the cyclohexyl ring. The widths and shapes of these spectral lines are influenced by molecular motion. For instance, if the cyclohexyl rings are static in the crystal lattice on the NMR timescale, separate signals for the axial and equatorial carbons might be resolved. Conversely, if the rings undergo rapid conformational exchange (e.g., chair-to-chair interconversion), averaged signals would be observed. The presence of multiple crystallographically inequivalent molecules in the unit cell could also lead to a multiplication of observed resonances.

Variable-temperature (VT) ssNMR is a critical tool for investigating dynamic processes in solids. nih.gov By acquiring spectra at different temperatures, it is possible to study thermally activated molecular motions, such as the conformational flipping of the cyclohexyl rings. mdpi.com

For this compound, a VT-NMR study would likely reveal the following:

At low temperatures: The motion of the cyclohexyl rings may be frozen. In this slow-exchange regime, the NMR spectrum would reflect a static structure.

At intermediate temperatures: As the temperature is increased, the rate of chair-to-chair interconversion increases. When the rate of this exchange becomes comparable to the NMR timescale, significant line broadening is observed. The temperature at which signals from distinct conformations merge into a single broad peak is known as the coalescence temperature.

At high temperatures: The conformational exchange is rapid on the NMR timescale, leading to sharp, averaged signals.

Analyzing the spectral changes as a function of temperature allows for the determination of the energy barriers associated with these conformational exchange processes.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise measurements of atomic coordinates. nih.gov While a publicly available crystal structure for this compound is not readily found, analysis of related borate ester structures allows for the prediction of key structural parameters.

A crystallographic study of this compound would precisely determine all covalent bond lengths, bond angles, and torsion (dihedral) angles. The boron center is expected to exhibit a nearly ideal trigonal planar geometry, with O-B-O angles close to 120°. The cyclohexyl rings would likely adopt a stable chair conformation. The data presented in Table 2 are representative values based on analogous borate ester structures found in crystallographic databases.

| Parameter | Expected Value |

|---|---|

| B-O Bond Length | ~1.37 Å |

| O-C Bond Length | ~1.45 Å |

| C-C Bond Length (average) | ~1.53 Å |

| O-B-O Bond Angle | ~120° |

| B-O-C Bond Angle | ~122° |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.orgsemanticscholar.org this compound lacks strong hydrogen bond donors or acceptors; therefore, its crystal packing is expected to be primarily dictated by weaker forces:

Van der Waals Interactions: These non-specific attractive and repulsive forces are the dominant interactions, driving the molecules to pack as efficiently as possible to maximize density.

Comparative Crystallographic Studies with Related Borate Esters

Studies on various boronic acids and their esters have established key structural features. For instance, the crystal structure of phenylboronic acid reveals a dimeric structure formed through hydrogen bonding between the hydroxyl groups. wiley-vch.de In borate esters, the central boron atom typically adopts a trigonal planar geometry, with the B-O bond lengths and O-B-O bond angles being critical parameters. wiley-vch.de These parameters are influenced by the steric and electronic nature of the alcohol-derived (alkoxy or aryloxy) groups.

In cyclic borate esters, such as those derived from diols, ring strain can lead to significant deviations from idealized geometries. researchgate.net Comparative crystallographic data from a selection of borate esters highlight the variability in the B-O bond length. This variation is often attributed to the nature of the organic substituent attached to the oxygen and the coordination environment of the boron atom. For example, the N→B dative bond in certain aminomethylphenylboronic acid esters results in a tetrahedral geometry at the boron center, which lengthens the other B-O bonds compared to those in trigonal planar esters. nih.gov

| Compound | Boron Geometry | Average B-O Bond Length (Å) | Reference |

|---|---|---|---|

| Phenylboronic Acid Dimer | Trigonal Planar | 1.370 | wiley-vch.de |

| Catechol Phenylboronate | Trigonal Planar | 1.365 | wiley-vch.de |

| Boronate Ester with N→B bond | Tetrahedral | 1.47 (approx.) | nih.gov |

| Predicted: this compound | Trigonal Planar | ~1.37 | N/A |

Computational Chemistry Approaches for Mechanistic Insights and Reactivity Prediction

Computational chemistry serves as a powerful complement to experimental studies, providing detailed insights into the electronic structure, reactivity, and dynamics of molecules at an atomic level. For this compound, these methods can predict properties that are difficult to measure experimentally and elucidate complex reaction mechanisms.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for systems like this compound. uci.edu A typical DFT calculation involves optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties. youtube.com

For this compound, DFT calculations can provide a detailed picture of the bonding between the boron center and the cyclohexyloxy groups. Natural Bond Orbital (NBO) analysis can be employed to quantify the nature of the B-O bonds, revealing their covalent and ionic character. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. In this compound, the HOMO is expected to be localized on the oxygen lone pairs, while the LUMO is anticipated to be the empty p-orbital on the boron atom, highlighting its Lewis acidic character.

| Parameter | Common Choice | Purpose |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy, a key component of the total energy calculation. researchgate.net |

| Basis Set | 6-31G(d,p), 6-311+G(d,p) | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide higher accuracy. researchgate.net |

| Solvent Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's electronic structure and geometry. rsc.org |

| Calculation Type | Geometry Optimization, Frequency Analysis | Finds the minimum energy structure and confirms it is a true minimum (no imaginary frequencies). youtube.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

For this compound, the MEP map would clearly illustrate the molecule's reactive sites. The region around the electron-deficient boron atom would show a positive electrostatic potential (typically colored blue), indicating it as the primary site for nucleophilic attack. This is consistent with the well-known Lewis acidity of borate esters. wikipedia.org Conversely, the areas around the electronegative oxygen atoms would exhibit a negative electrostatic potential (colored red), identifying them as likely sites for electrophilic attack or coordination to metal cations. researchgate.net The cyclohexyl groups, being largely nonpolar, would be represented by neutral potential regions (green or yellow). This visual representation provides an intuitive guide to the chemical reactivity of the molecule.

| Color | Electrostatic Potential | Interpretation | Predicted Location on this compound |

|---|---|---|---|

| Red | Most Negative | Electron-rich region, site for electrophilic attack. researchgate.net | Around Oxygen Atoms |

| Orange/Yellow | Slightly Negative/Neutral | Region of low electrostatic interaction. | C-H bonds of Cyclohexyl Rings |

| Green | Neutral | Nonpolar region. researchgate.net | Bulk of Cyclohexyl Rings |

| Blue | Most Positive | Electron-deficient region, site for nucleophilic attack. uni-muenchen.de | Around Boron Atom |

Reaction Pathway Elucidation and Free Energy Profile Calculations

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the TS). researchgate.net

A key reaction for borate esters is hydrolysis. For this compound, the hydrolysis reaction would involve the nucleophilic attack of a water molecule on the Lewis acidic boron atom. Using DFT, one can model this process step-by-step. The calculation would start with the optimized geometries of the reactants (this compound and water), locate the transition state structure for the water attack, and finally, determine the structure of the products (cyclohexanol and boric acid).

| Component | Description | Significance |

|---|---|---|

| Reactants (R) | The starting materials at their minimum energy geometry (e.g., this compound + H₂O). | Defines the initial energy state of the system. |

| Transition State (TS) | The highest energy structure along the reaction coordinate, characterized by a single imaginary frequency. | Its structure reveals the nature of the bond-making/breaking process. |

| Products (P) | The final materials at their minimum energy geometry (e.g., 3 Cyclohexanol (B46403) + Boric Acid). | Defines the final energy state of the system. |

| Activation Energy (ΔG‡) | The free energy difference between the Transition State and the Reactants (ΔG‡ = G(TS) - G(R)). | Determines the reaction rate; a higher barrier means a slower reaction. researchgate.net |

| Reaction Free Energy (ΔG_rxn) | The free energy difference between the Products and the Reactants (ΔG_rxn = G(P) - G(R)). | Indicates the overall thermodynamic favorability of the reaction. |

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum mechanics methods like DFT are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. dntb.gov.ua

For this compound, MD simulations are particularly useful for exploring its vast conformational space. The three cyclohexyl rings are flexible and can adopt various conformations, such as the stable 'chair' form or higher-energy 'boat' and 'twist-boat' forms. nih.gov An MD simulation can track the transitions between these conformations over time, providing insight into the molecule's flexibility. nih.gov

Furthermore, MD is ideal for studying solvent effects explicitly. By simulating a single this compound molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent organizes around the solute. Analyses such as radial distribution functions can quantify the structure of the solvent shell around the polar B-O core and the nonpolar cyclohexyl groups. These simulations are crucial for understanding how the solvent influences the molecule's conformation, stability, and reactivity in solution. rsc.org

| Parameter | Typical Setting | Description |

|---|---|---|

| Force Field | AMBER, GAFF, OPLS | A set of empirical energy functions and parameters that describe the potential energy of the system. semanticscholar.org |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic variables that are kept constant during the simulation (e.g., Number of particles, Volume, Temperature). |

| Temperature & Pressure | 300 K, 1 atm | Set to mimic experimental conditions using thermostats and barostats. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, which must be long enough to sample the processes of interest. conicet.gov.ar |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Represents the solvent either as individual molecules or as a continuous medium. rsc.org |

Addressing Challenges in Borate Ester Synthesis and Functionalization

Future research will focus on refining the synthesis of borate esters to improve yields, simplify purification processes, and develop novel functionalization techniques. While established methods like azeotropic distillation are effective for compounds such as this compound publish.csiro.au, the creation of more complex or tailored borate esters may necessitate the development of new synthetic pathways. A critical area of investigation is enhancing the hydrolytic stability of borate esters, which is paramount for their application in diverse environments, including aqueous systems acs.orgresearchgate.netnih.gov. Strategies may involve designing esters with sterically bulkier ester groups or incorporating specific functional moieties that confer greater resistance to hydrolysis. Furthermore, the development of efficient methods for the selective functionalization of the cyclohexyl or borate ester components could lead to precisely tuned properties, thereby opening up new application domains. Computational studies are expected to play an increasingly vital role in predicting the stability and reactivity of novel borate ester structures, thereby guiding synthetic endeavors rsc.orgacs.org.

Unveiling Novel Catalytic Applications and Mechanistic Pathways

Borate esters have already demonstrated considerable promise as catalysts in various organic transformations, most notably in the synthesis of amides thieme.deresearchgate.netrsc.orgrsc.org. Emerging research aims to expand their catalytic repertoire to a broader spectrum of reactions, including carbon-carbon bond formation, oxidation, and reduction processes, potentially emulating the catalytic versatility of transition metal complexes acs.orgbraunschweiggroup.de. A crucial component of this expansion is the detailed elucidation of reaction mechanisms. Understanding the intricate ways borate esters interact with substrates, transition states, and intermediates, through a combination of experimental spectroscopic techniques and advanced computational modeling (e.g., DFT), will be essential for designing more potent and selective boron-based catalysts rsc.orgacs.orgresearchgate.netnih.govuni-wuerzburg.de. Such advancements could pave the way for the development of sustainable and cost-effective boron-catalyzed systems as alternatives to conventional metal catalysts.

Exploring Advanced Materials Science Integrations

The distinctive chemical attributes of borate esters, such as their Lewis acidity and capacity for reversible covalent bonding, position them as compelling candidates for integration into advanced materials. Future research endeavors are likely to concentrate on incorporating this compound or its derivatives into novel polymer architectures, hydrogels, and composite materials. For instance, the dynamic covalent chemistry facilitated by borate ester linkages has shown significant potential in the creation of self-healing materials and stimuli-responsive hydrogels suitable for biomedical applications acs.orgresearchgate.net. Moreover, the incorporation of boron into materials can confer specific, desirable properties, such as flame retardancy or unique electronic characteristics acs.orgborates.today. Research efforts will likely be directed towards designing new boron-containing materials with tailored mechanical, thermal, optical, or electronic properties for a wide array of applications, ranging from energy storage solutions to advanced protective coatings.

Development of Sustainable and Environmentally Benign Boron Chemistry

The overarching global imperative for sustainable and green chemistry practices is increasingly shaping research trajectories within boron chemistry acs.orgborates.todayuni-wuerzburg.de. Future research concerning borate esters will prioritize the development of environmentally responsible synthesis methodologies, potentially utilizing renewable feedstocks and minimizing waste generation. This includes exploring greener solvents, milder reaction conditions, and catalytic processes that reduce energy consumption and by-product formation. Boron's inherent characteristics, such as its relative abundance and lower toxicity compared to many heavy metals, position it favorably as a key element in the advancement of sustainable chemical technologies acs.orgborates.today. Research will likely focus on harnessing boron's unique properties to engineer chemical processes and materials that are both high-performing and environmentally sound, thereby aligning with global sustainability objectives.

Synergistic Approaches Combining Experimental and Computational Methodologies

The progression of borate ester chemistry is increasingly reliant on the synergistic integration of experimental investigations and computational analyses rsc.orgacs.orgresearchgate.netnih.govuni-wuerzburg.de. Computational chemistry, employing techniques such as density functional theory (DFT) and other ab initio methods, provides powerful tools for predicting molecular structures, electronic properties, reaction pathways, and catalytic mechanisms. These theoretical insights are invaluable for guiding experimental design, accelerating the discovery of novel reactions and materials, and deepening the understanding of observed chemical phenomena. For example, computational studies can aid in elucidating the factors governing the hydrolytic stability of borate esters or predicting the catalytic efficacy of novel boron compounds. By combining high-throughput experimental screening with sophisticated computational modeling, researchers can efficiently explore extensive chemical spaces, thereby accelerating the development of new applications for this compound and related compounds.

List of Compounds

Tricyclohexyl borate (B1201080)

Boric acid (H₃BO₃)

Cupric tricyclohexyl borate

Benzene

Pinacol

8-Hydroxyquinoline (HQ)

B(C₆F₅)₃

(C₆F₅)₃BQH

(C₆F₅)₂BQ

AlQ₃

Tripropyl borate

Trioctyl borate

Tributyl borate

Triisopropyl borate

Tri-n-butyl borate

Tri-sec-butyl borate

Tri-tert-butyl borate

Tri-n-amyl borate

DL-Menthyl borate

Tri(2-phenylcyclohexyl) borate

Borane (B79455), tricyclohexyl-

Tricyclohexyl phosphine (B1218219)

Tricyclohexyl phosphine tetrafluoro borate

Triethylamine

Methyl alcohol

Ethyl alcohol

Halogenated cyclohexane (B81311)

Magnesium metal

Phosphorus trihalide

Tetrafluoroboric acid

Grignard reagent

Xanthone

Xanthopinacol

Xanthopinacol boronate (Bxpin)

Glycerol

Diethanol amine

Lauryl alcohol

Benzotriazole

Amine compounds

Nitrogen-containing materials

Ammonia

Diborane

Boron nitride nanotubes

Boron clusters

Boron-lanthanide nanostructure

Boron-containing heterocycles

Diboranes

Organometallic and organoelement polymers

Borate anions

Boron-fluorine chemistry

Azaborole/azaborine helicenes

Boron-containing photoswitches

Carbenes

Dinitrogen

Q & A

Q. What are the standard synthetic routes for tricyclohexyl borate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of boric acid with cyclohexanol. Key steps include:

- Reagent selection : Use anhydrous boric acid and cyclohexanol in a 1:3 molar ratio.

- Solvent choice : Non-polar solvents (e.g., toluene) are preferred to minimize side reactions .

- Temperature control : Maintain 80–100°C to accelerate esterification while avoiding decomposition.

- Catalyst : Acid catalysts (e.g., sulfuric acid) improve yield but require neutralization post-reaction.

- Purification : Vacuum distillation or recrystallization from ethanol removes unreacted reagents .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray Diffraction (XRD) : Confirms crystallinity and phase purity by comparing peaks with reference data (e.g., ICDD PDF-4+ 2023) .

- Nuclear Magnetic Resonance (NMR) : B NMR identifies boron coordination (δ ~18 ppm for trigonal planar geometry) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects B-O-C bonds (stretching at 1350–1450 cm) and cyclohexyl groups .

- Elemental Analysis : Validates stoichiometry via boron and carbon content .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what experimental models are suitable for such studies?

- In vitro models : Use plant cell lines (e.g., tobacco BY-2 cells) to study borate transporter localization via GFP-tagged proteins (e.g., BOR1) under varying boron concentrations .

- Dose-response assays : Quantify cytotoxicity using MTT assays and correlate with boron release kinetics .

- Fluorescence microscopy : Track intracellular boron distribution using fluorescent probes (e.g., Phen Green FL) .

Q. What methodologies address contradictions in thermodynamic data (e.g., solubility) for this compound?

- Standardized protocols : Follow IUPAC guidelines for solubility measurements, including controlled temperature (±0.1°C) and ionic strength adjustments .

- Cross-validation : Compare results from gravimetric, spectroscopic, and titration methods to identify systematic errors .

- Data reporting : Include error margins and experimental conditions (e.g., pH, solvent purity) to enable reproducibility .

Q. How can computational modeling predict this compound’s reactivity and stability in complex matrices?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (B-O: ~400 kJ/mol) and reaction pathways for hydrolysis or oxidation .

- Molecular Dynamics (MD) : Simulate interactions in solvents (e.g., DMSO) to assess aggregation tendencies .

- QSAR models : Correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) on borate stability .

Q. What are best practices for ensuring reproducibility in this compound-based experiments?

- Detailed documentation : Provide exact reagent sources, purity levels, and instrument calibration data in supplementary materials .

- Negative controls : Include boron-free systems to rule out environmental contamination .

- Data sharing : Upload raw spectra, XRD patterns, and computational input files to open repositories (e.g., Zenodo) .

Methodological Considerations

Q. How to design experiments studying this compound’s role in lithium-ion battery electrolytes?

- Electrochemical testing : Use coin cells with LiFePO cathodes and measure ionic conductivity via impedance spectroscopy .

- Stability tests : Cycle cells 100+ times at 1C rate to assess borate’s impact on capacity retention .

- Post-mortem analysis : Dissemble cells to analyze SEI layer composition using XPS or TEM .

Q. What experimental parameters influence borate buffer preparation for pH-dependent studies?

- Buffer ratio : Mix boric acid (0.1 M) with NaOH to achieve pH 9.0–9.5, targeting pKa ~9.23 .

- Ionic strength adjustment : Add KCl (0.1 M) to minimize activity coefficient variations .

- Temperature control : Buffer pH shifts by ~0.01 units/°C; use thermostated cells for precise measurements .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.